molecular formula C9H21Cl2N3O4 B612971 Lysinoalanine Dihydrochloride CAS No. 4418-81-9

Lysinoalanine Dihydrochloride

Cat. No.: B612971
CAS No.: 4418-81-9
M. Wt: 306.19
InChI Key: JZWLEIXRHPXDAP-VNGAUYPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lysinoalanine Dihydrochloride is a crosslinked amino acid derivative formed through the reaction of lysine with dehydroalanine. It is commonly found in food products that have undergone heat and alkali treatment, such as processed proteins. The presence of this compound in food has raised concerns due to its potential impact on nutritional quality and safety .

Mechanism of Action

Target of Action

Lysinoalanine primarily targets proteins , specifically those containing cysteine and serine residues . The compound interacts with these residues, leading to significant changes in the protein structure.

Mode of Action

The mechanism of lysinoalanine formation is a two-step process :

Biochemical Pathways

The formation of lysinoalanine involves the elimination-addition reaction of threonine, which produces methyl-dehydroalanine. This compound then reacts with the NH 2 and SH groups to form methyl-lysinoalanine and methyl-lanthionine, respectively . The crosslinked amino acids lanthionine and methyl-lanthionine are formed by analogous nucleophilic addition reactions of the SH group of cysteine to dehydroalanine and methyl-dehydroalanine .

Pharmacokinetics

The presence of lysinoalanine residues along a protein chain is known to decrease digestibility and nutritional quality in rodents but enhances nutritional quality in ruminants .

Result of Action

The presence of lysinoalanine residues along a protein chain decreases digestibility and nutritional quality in rodents but enhances nutritional quality in ruminants . Protein-bound and free lysinoalanines are reported to induce enlargement of nuclei of rat kidney cells .

Action Environment

The formation of lysinoalanine is influenced by several environmental factors. Processing conditions that favor these transformations include high pH, temperature, and exposure time . Factors which minimize lysinoalanine formation include the presence of SH-containing amino acids such as cysteine, N-acetyl-cysteine, and glutathione, dephosphorylation of O-phosphoryl esters, and acylation of ∈-NH 2 groups of lysine side chains .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lysinoalanine Dihydrochloride is synthesized through a two-step process. The first step involves the hydroxide ion-catalyzed elimination of cysteine and serine residues to form a dehydroalanine intermediate. In the second step, the double bond of dehydroalanine reacts with the ε-amino group of lysine to form a lysinoalanine crosslink .

Industrial Production Methods: In industrial settings, the formation of this compound occurs during the processing of food proteins under high pH and temperature conditions. Factors such as the type of protein, concentration of alkali, and exposure time influence the quantity of this compound formed . The addition of mercaptoethanol or cysteine to the alkaline protein solution can decrease the formation of this compound .

Chemical Reactions Analysis

Types of Reactions: Lysinoalanine Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can produce amines .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-amino-6-[(2-amino-2-carboxyethyl)amino]hexanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O4.2ClH/c10-6(8(13)14)3-1-2-4-12-5-7(11)9(15)16;;/h6-7,12H,1-5,10-11H2,(H,13,14)(H,15,16);2*1H/t6-,7?;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWLEIXRHPXDAP-VNGAUYPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCC(C(=O)O)N)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCNCC(C(=O)O)N)C[C@@H](C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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